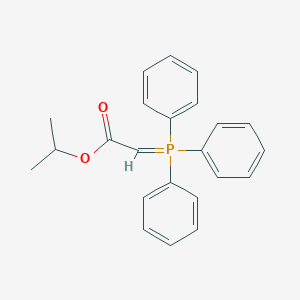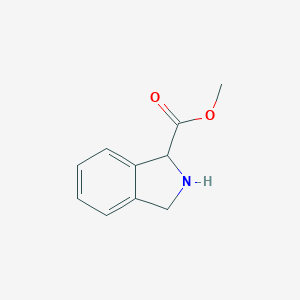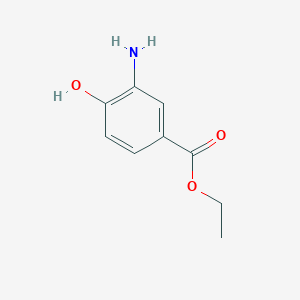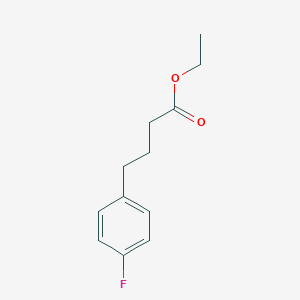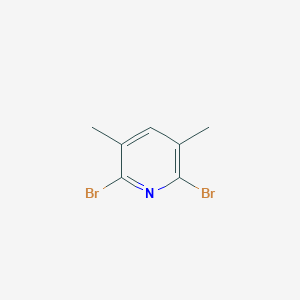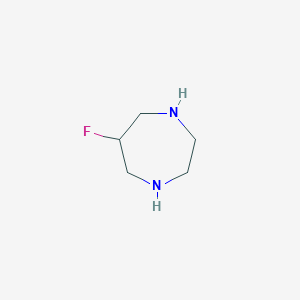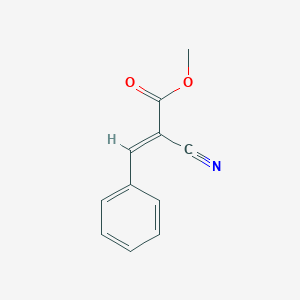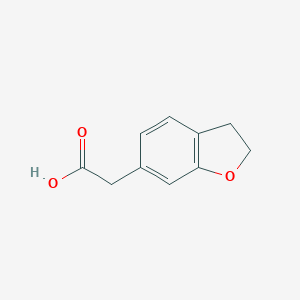
2-(2,3-dihydrobenzofuran-6-yl)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,3-dihydrobenzofuran-6-yl)acetic Acid” is a chemical compound with the molecular formula C10H10O3 . It has a molecular weight of 178.18 g/mol . The IUPAC name for this compound is 2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofurans involves various methods such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, which adopts an envelope-like conformation . The C atom bonded to the dimethyl groups is displaced by 0.356 Å from the plane through the other four atoms .Chemical Reactions Analysis
The chemical reactions involving 2,3-dihydrobenzofurans are diverse and complex. For instance, the furan ring can adopt an envelope-like conformation with the C atom bonded to the dimethyl groups displaced by 0.356 Å from the plane through the other four atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.18 g/mol and a molecular formula of C10H10O3 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 178.062994177 g/mol .Aplicaciones Científicas De Investigación
Bacterial Catabolism of Indole-3-acetic Acid
This study discusses the bacterial catabolism of indole-3-acetic acid (IAA), which shares some structural similarities with benzofuran derivatives. The iac/iaa gene clusters encode the bacterial degradation of IAA, a plant growth hormone, suggesting potential biotechnological applications in modifying plant growth or controlling bacterial interactions with plants. This research could indirectly relate to the study of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid by providing insights into the microbial metabolism of structurally related compounds (Laird, Flores, & Leveau, 2020).
Gallic Acid: Pharmacological Activities
Gallic acid, another organic compound, is reviewed for its anti-inflammatory properties and molecular mechanisms in inflammation-related diseases. While not directly related, studies on gallic acid's pharmacological activities might offer methodological parallels for researching the biological activities and potential therapeutic applications of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid (Bai et al., 2020).
Analytical Methods for Antioxidant Activity
This review covers various tests used to determine antioxidant activity, including ORAC, HORAC, TRAP, and TOSC tests, among others. These methodologies could be applied in studying the antioxidant properties of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid, exploring its potential as an antioxidant agent (Munteanu & Apetrei, 2021).
Acetic Acid in Yeast Research
Research on acetic acid's impact on yeast cells provides insights into the regulated cell death mechanisms, which could be relevant when considering the biological effects of similar acetic acid derivatives, including 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid. Understanding how acetic acid modulates cellular functions may inform studies on the cellular interactions of structurally related compounds (Chaves et al., 2021).
Organic Acids in Acidizing Operations
This review discusses the applications of organic acids, including formic, acetic, citric, and lactic acids, in acidizing operations for carbonate and sandstone formations. While focused on industrial applications, the chemistry and properties of these acids could provide a background for understanding the chemical behavior and potential applications of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid in similar contexts (Alhamad et al., 2020).
Propiedades
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)6-7-1-2-8-3-4-13-9(8)5-7/h1-2,5H,3-4,6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAUAIPLAXNUIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441682 |
Source


|
| Record name | 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydrobenzofuran-6-yl)acetic Acid | |
CAS RN |
152148-70-4 |
Source


|
| Record name | 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B170485.png)
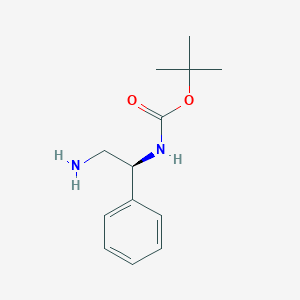
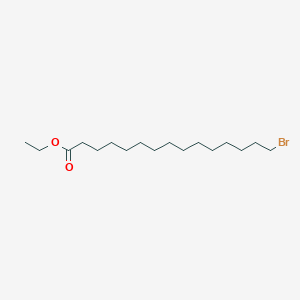

![4-[(2-methylbenzoyl)amino]benzoic Acid](/img/structure/B170493.png)
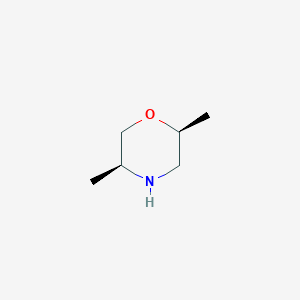
![1-(Benzo[b]thiophen-2-yl)propan-1-amine](/img/structure/B170496.png)
